(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide
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Overview
Description
The compound is likely an organic compound containing a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). It also contains a phenylacrylamide moiety and a 3,4-dimethylphenyl group. The (Z) configuration indicates the geometry around the double bond .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction, and the attachment of the phenylacrylamide and 3,4-dimethylphenyl groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The E-Z system for naming alkenes could be applied to this compound. The (Z) configuration indicates that the higher priority groups on either side of the double bond are on the same side .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The pyrrolidinone could participate in reactions typical of lactams or amides, and the alkene in the acrylamide could undergo reactions typical of alkenes, such as addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Photophysical and Photochemical Properties
Studies on zirconium complexes with similar structural motifs demonstrate significant interest in their photophysical properties, particularly in the context of luminescence and potential applications in materials science (Yu Zhang et al., 2018). These properties are crucial for developing new materials for photoredox catalysis, organic light-emitting diodes (OLEDs), and other optoelectronic devices.
Polymerization and Material Synthesis
Research on N,N-dialkylacrylamides, including their polymerization processes, underscores the significance of acrylamide derivatives in creating polymers with specific configurations and properties. Such studies reveal the impact of molecular structure on the isotacticity and syndiotacticity of the resulting polymers, which are essential for designing materials with desired mechanical and thermal characteristics (M. Kobayashi et al., 1999).
Molecular Design and Drug Discovery
Research into compounds structurally related to (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide also finds relevance in drug discovery, particularly in the identification and characterization of receptor antagonists. These studies contribute to understanding how small molecules interact with biological targets, offering insights into designing novel therapeutics for various diseases (D. Mullins et al., 2008).
Future Directions
Properties
IUPAC Name |
(Z)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-8-10-19(12-16(15)2)23-14-18(13-21(23)25)22-20(24)11-9-17-6-4-3-5-7-17/h3-12,18H,13-14H2,1-2H3,(H,22,24)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTJUVOIRWUIIB-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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